molecular formula C12H19O4P B14575187 Ethyl propyl [hydroxy(phenyl)methyl]phosphonate CAS No. 61222-53-5

Ethyl propyl [hydroxy(phenyl)methyl]phosphonate

Cat. No.: B14575187
CAS No.: 61222-53-5
M. Wt: 258.25 g/mol
InChI Key: RRCXLNMZYMASCH-UHFFFAOYSA-N
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Description

Ethyl propyl [hydroxy(phenyl)methyl]phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl propyl [hydroxy(phenyl)methyl]phosphonate typically involves the reaction of phosphonic acid derivatives with alcohols under specific conditions. One common method is the esterification of phosphinic acid derivatives using microwave-assisted alkylation. This method involves the reaction of phosphonic ester-acid derivatives with alkyl halides in the presence of triethylamine under solvent-free microwave-assisted conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using optimized reaction conditions to ensure high yields and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, is crucial for efficient production .

Chemical Reactions Analysis

Scientific Research Applications

Ethyl propyl [hydroxy(phenyl)methyl]phosphonate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other organophosphorus compounds.

    Biology: Investigated for its potential as an antibacterial and antiviral agent.

    Medicine: Explored for its therapeutic potential in treating bacterial infections and as a component in antiviral drugs.

    Industry: Utilized in the production of flame retardants and plasticizers

Mechanism of Action

The mechanism of action of ethyl propyl [hydroxy(phenyl)methyl]phosphonate involves its interaction with specific molecular targets and pathways. The compound can inhibit bacterial enzymes, leading to the disruption of bacterial cell wall synthesis. In antiviral applications, it can interfere with viral replication by targeting viral enzymes .

Comparison with Similar Compounds

Ethyl propyl [hydroxy(phenyl)methyl]phosphonate can be compared with other similar compounds, such as:

Properties

CAS No.

61222-53-5

Molecular Formula

C12H19O4P

Molecular Weight

258.25 g/mol

IUPAC Name

[ethoxy(propoxy)phosphoryl]-phenylmethanol

InChI

InChI=1S/C12H19O4P/c1-3-10-16-17(14,15-4-2)12(13)11-8-6-5-7-9-11/h5-9,12-13H,3-4,10H2,1-2H3

InChI Key

RRCXLNMZYMASCH-UHFFFAOYSA-N

Canonical SMILES

CCCOP(=O)(C(C1=CC=CC=C1)O)OCC

Origin of Product

United States

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